molecular formula C10H10N2O4 B589500 4-(4-Nitrophenyl)-3-morpholinone-d4 CAS No. 1330180-47-6

4-(4-Nitrophenyl)-3-morpholinone-d4

Cat. No.: B589500
CAS No.: 1330180-47-6
M. Wt: 226.224
InChI Key: OWMGEFWSGOTGAU-RHQRLBAQSA-N
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Description

4-(4-Nitrophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-Nitrophenyl)-3-morpholinone. This compound is characterized by the presence of a nitrophenyl group attached to a morpholinone ring. The deuterium atoms in the compound make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the morpholinone ring. The nitration process is carried out using dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then isolated and reacted with morpholine under specific conditions to form the morpholinone ring.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The major product is 4-(4-Aminophenyl)-3-morpholinone.

    Substitution: Depending on the substituent introduced, various derivatives of 4-(4-Nitrophenyl)-3-morpholinone can be formed.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The morpholinone ring provides stability and enhances the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior and interactions at the molecular level.

Properties

CAS No.

1330180-47-6

Molecular Formula

C10H10N2O4

Molecular Weight

226.224

IUPAC Name

4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D

InChI Key

OWMGEFWSGOTGAU-RHQRLBAQSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-(3-Oxo-4-morpholinyl)nitrobenzene-d4;  4-(4-Nitrophenyl)-3-oxomorpholine-d4;  4-(4-Nitrophenyl)morpholin-3-one-d4; 

Origin of Product

United States

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